molecular formula C17H17ClN4O4S2 B2609283 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 533872-18-3

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No. B2609283
CAS RN: 533872-18-3
M. Wt: 440.92
InChI Key: OLNVOZARNKKTMW-UHFFFAOYSA-N
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Description

The compound “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a complex organic molecule. It contains several functional groups, including a chlorothiophene, an oxadiazole, and a sulfamoyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the chlorothiophene and oxadiazole rings. These could potentially be synthesized using techniques such as nucleophilic aromatic substitution or cyclization reactions . The final steps would involve coupling these rings with the sulfamoyl group and the benzamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The chlorothiophene and oxadiazole rings would contribute to the compound’s aromaticity, while the sulfamoyl group would likely impart polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The chlorothiophene ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The oxadiazole ring could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several polar functional groups suggests that it would likely be soluble in polar solvents . Its melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Anticancer Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide derivatives have been investigated for their potential anticancer properties. The synthesis and characterization of these compounds have led to the identification of molecules with significant anticancer activity across various cancer cell lines. For example, derivatives have been evaluated against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines, showing moderate to excellent activity. The design and synthesis of these compounds involve strategic modifications to enhance their activity and selectivity towards cancerous cells (Ravinaik et al., 2021).

Antimicrobial and Antiplasmodial Activities

The compound and its derivatives have also been explored for their antimicrobial and antiplasmodial activities. New acyl derivatives have been synthesized and tested against Plasmodium falciparum strains, revealing insights into structure-activity relationships. Only specific benzamides showed promising activity against the parasites, indicating the critical role of the acyl moiety in determining the compound's efficacy. This research contributes to the ongoing search for effective antimalarial agents (Hermann et al., 2021).

Synthesis and Biological Activity

The synthesis process of related compounds involves multiple steps, including the condensation and cyclization reactions, to yield derivatives with potential biological activity. These compounds have been screened for their biological activity, providing valuable data for the development of new therapeutic agents. The structural characterization and activity screening of these derivatives contribute to our understanding of their potential uses in treating various diseases (Havaldar & Khatri, 2006).

Antimycobacterial Screening

The antimycobacterial activity of N-substituted derivatives has been investigated, identifying lead molecules with significant activity against Mycobacterium tuberculosis. This research highlights the potential of these compounds in the treatment of tuberculosis, offering new avenues for the development of antitubercular agents (Nayak et al., 2016).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. If it shows promising activity in biological assays, it could be further developed as a pharmaceutical or agrochemical agent .

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S2/c1-3-22(4-2)28(24,25)12-7-5-11(6-8-12)15(23)19-17-21-20-16(26-17)13-9-10-14(18)27-13/h5-10H,3-4H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNVOZARNKKTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

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